
N-methyl-N-(2,2,3,3-tetrafluoropropyl)adamantane-1-sulfinamide
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Overview
Description
N-methyl-N-(2,2,3,3-tetrafluoropropyl)adamantane-1-sulfinamide is a synthetic organic compound characterized by the presence of an adamantane core, a sulfinamide group, and a tetrafluoropropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2,2,3,3-tetrafluoropropyl)adamantane-1-sulfinamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene.
Introduction of the Sulfinamide Group: The sulfinamide group is introduced via a reaction between adamantane and sulfinyl chloride in the presence of a base such as triethylamine.
Attachment of the Tetrafluoropropyl Group: The final step involves the reaction of the intermediate product with 2,2,3,3-tetrafluoropropylamine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinamide group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-(2,2,3,3-tetrafluoropropyl)adamantane-1-sulfinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of N-methyl-N-(2,2,3,3-tetrafluoropropyl)adamantane-1-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with biological molecules, while the tetrafluoropropyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(2,2,3,3-tetrafluoropropyl)aniline
- 2,2,3,3-tetrafluoropropyl methacrylate
Uniqueness
N-methyl-N-(2,2,3,3-tetrafluoropropyl)adamantane-1-sulfinamide is unique due to the presence of the adamantane core, which imparts rigidity and stability to the molecule. The combination of the sulfinamide and tetrafluoropropyl groups further enhances its chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-methyl-N-(2,2,3,3-tetrafluoropropyl)adamantane-1-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F4NOS/c1-19(8-14(17,18)12(15)16)21(20)13-5-9-2-10(6-13)4-11(3-9)7-13/h9-12H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXZVGKDBYTLBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C(F)F)(F)F)S(=O)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F4NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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